Gilvusmycin

Description

Properties

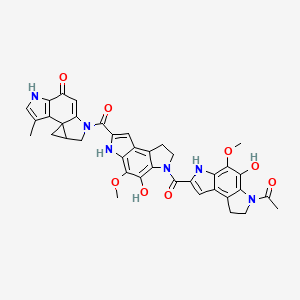

Molecular Formula |

C38H34N6O8 |

|---|---|

Molecular Weight |

702.7 g/mol |

IUPAC Name |

10-[6-(6-acetyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one |

InChI |

InChI=1S/C38H34N6O8/c1-15-13-39-29-24(46)11-25-38(26(15)29)12-17(38)14-44(25)37(50)23-10-21-19-6-8-43(31(19)33(48)35(52-4)28(21)41-23)36(49)22-9-20-18-5-7-42(16(2)45)30(18)32(47)34(51-3)27(20)40-22/h9-11,13,17,39-41,47-48H,5-8,12,14H2,1-4H3 |

InChI Key |

XUBJLJZOSKJNMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Gilvusmycin: A Technical Guide to its Microbial Origin and Biosynthesis

For Immediate Release

Shanghai, China – November 6, 2025 – A comprehensive technical guide released today details the origin and biosynthetic pathway of gilvusmycin, a potent antitumor antibiotic. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the microbial sources of the compound, the genetic blueprint for its synthesis, and the pioneering bioengineering strategies used to produce it in a laboratory setting.

This compound was first discovered and isolated from the fermentation broth of Streptomyces sp. QM16.[1] More recent genomic investigations have identified the biosynthetic gene cluster (BGC) responsible for its production, designated as BGC0001607, in Streptomyces sp. NRRL B-1347 and Streptomyces yokosukanensis DSM 40224. This discovery has been pivotal in understanding the enzymatic machinery required to assemble this complex molecule.

The biosynthesis of this compound is closely related to that of another antitumor agent, CC-1065, which is produced by Streptomyces zelensis NRRL 11183. The primary structural difference between the two compounds lies in a single functional group: this compound possesses an acetyl group where CC-1065 has a carbamoyl group. This subtle distinction is governed by a key enzyme in their respective biosynthetic pathways.

A breakthrough in the study of this compound was the successful heterologous production of the compound. Researchers engineered a mutant strain of the CC-1065 producer, S. zelensis, by deleting the gene responsible for the carbamoyl group addition. Subsequently, they introduced the putative acetyltransferase gene, gilW, from the this compound gene cluster of Streptomyces sp. NRRL B-1347. This genetic manipulation effectively rerouted the biosynthetic pathway to yield this compound.

This technical guide provides a detailed summary of the key findings related to the origin of this compound, including quantitative data where available, experimental protocols for pivotal experiments, and visualizations of the biosynthetic logic.

Quantitative Data Summary

Currently, publicly available literature does not contain specific fermentation titers or yields for this compound from either the native producer or the engineered strain. Further research is required to quantify the production levels of this important metabolite.

Table 1: Producing Organisms and Associated Gene Clusters

| Organism | Strain ID | Role | Biosynthetic Gene Cluster (BGC) |

| Streptomyces sp. | QM16 | Original producer | Not sequenced |

| Streptomyces sp. | NRRL B-1347 | Putative native producer | BGC0001607 (gil cluster) |

| Streptomyces yokosukanensis | DSM 40224 | Putative native producer | Highly similar to gil cluster |

| Streptomyces zelensis | NRRL 11183 | Host for heterologous production | CC-1065 BGC (c10 cluster) |

| Streptomyces zelensis | TYW-03 | Engineered this compound producer | c10 cluster with gilW insertion |

Experimental Protocols

Detailed experimental protocols for the key experiments that led to the understanding of this compound's origin are outlined below. These methodologies are based on standard molecular biology and analytical chemistry techniques.

Heterologous Expression of this compound in Streptomyces zelensis

This protocol describes the genetic engineering of the CC-1065 producing strain, S. zelensis, to produce this compound.

-

Inactivation of the Carbamoyltransferase Gene (c10W):

-

An in-frame deletion of the c10W gene in S. zelensis NRRL 11183 was performed using established protocols for Streptomyces genetics. This created the mutant strain TYW-01, which was unable to produce CC-1065.

-

-

Integration of the Acetyltransferase Gene (gilW):

-

A synthetic copy of the putative acetyltransferase gene, gilW, from the this compound gene cluster of Streptomyces sp. NRRL B-1347 was synthesized.

-

The gilW gene was cloned into an integrative vector suitable for Streptomyces.

-

The resulting plasmid was introduced into the S. zelensis TYW-01 mutant strain via conjugation.

-

Integration of gilW into the chromosome of TYW-01 resulted in the engineered this compound-producing strain, TYW-03.

-

PCR Verification of gilW Integration

Standard PCR protocols were used to confirm the successful integration of the gilW gene into the genome of S. zelensis TYW-03. While specific primer sequences and cycling conditions are not detailed in the available literature, a general methodology would involve:

-

Primer Design: Forward and reverse primers specific to the gilW gene sequence would be designed.

-

Genomic DNA Extraction: Genomic DNA would be isolated from the wild-type S. zelensis, the TYW-01 mutant, and the TYW-03 engineered strain.

-

PCR Amplification: PCR would be performed on the extracted genomic DNA using the gilW-specific primers.

-

Gel Electrophoresis: The PCR products would be analyzed by agarose gel electrophoresis. A band of the expected size for the gilW gene would be present in the lane corresponding to TYW-03 and absent in the lanes for the wild-type and TYW-01 strains.

HPLC Analysis of Fermentation Products

High-Performance Liquid Chromatography (HPLC) was used to analyze the metabolites produced by the wild-type and engineered Streptomyces strains. While the precise conditions for this compound analysis are not published, a representative protocol for the analysis of the related compound yatakemycin is provided as a likely starting point.[2][3]

-

Chromatographic System: Agilent 1200 HPLC system or equivalent.[3]

-

Column: Reverse-phase C18 column (e.g., Alltima C18, 5 µm, 4.6 x 250 mm).[3]

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A gradient of increasing acetonitrile concentration over time would be employed to separate the compounds. A typical gradient might be: 0–3 min 15% B, 3–6 min 15–40% B, 6–12 min 40% B, 12–19 min 40–55% B, 19–22 min 55–85% B, 22–28 min 85% B, and a return to initial conditions.[2][3]

-

Flow Rate: 1 mL/min.[3]

-

Detection: Diode array detector (DAD) monitoring at a wavelength appropriate for this compound (e.g., 374 nm, as used for CC-1065 analysis).[4]

Visualizations

The following diagrams illustrate the key relationships and workflows in the elucidation of this compound's origin.

Caption: Overview of native and engineered producers of this compound.

Caption: Comparative logic of CC-1065 and engineered this compound biosynthesis.

Caption: Workflow for the heterologous production and verification of this compound.

References

Gilvusmycin: A Technical Whitepaper on its Discovery and Characterization from Streptomyces sp. QM16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvusmycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces sp. QM16. Structurally related to the well-known CC-1065 family of DNA-binding agents, this compound has demonstrated significant in vivo antitumor activity. This document provides a comprehensive overview of the discovery, biosynthesis, and known biological activities of this compound, with a focus on the technical details relevant to researchers in the fields of natural product chemistry, oncology, and drug development. While specific quantitative data on its bioactivity and production yields are not extensively available in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for further investigation.

Introduction

The relentless search for novel anticancer agents has consistently turned to microbial sources, with the genus Streptomyces being a particularly prolific producer of structurally diverse and biologically active secondary metabolites. This compound, isolated from Streptomyces sp. QM16, is a noteworthy addition to the arsenal of antitumor compounds. Its structural similarity to CC-1065 suggests a mechanism of action centered on DNA interaction, a hallmark of this potent class of antibiotics. This whitepaper will delve into the available technical details surrounding the discovery and characterization of this compound, providing a framework for future research and development.

Discovery and Isolation of Streptomyces sp. QM16

The producing organism, Streptomyces sp. QM16, was isolated from a soil sample as part of a screening program for new antitumor antibiotics. The isolation and cultivation of novel Streptomyces species are critical first steps in the discovery of new natural products.

Experimental Protocols

2.1. Isolation of Streptomyces sp. QM16

-

Sample Collection : Soil samples are collected from diverse ecological niches.

-

Pre-treatment : Samples are air-dried and treated with calcium carbonate to reduce the population of fungi and other bacteria.

-

Serial Dilution and Plating : The treated soil is serially diluted in sterile saline and plated onto selective media such as Starch Casein Agar or Arginine Glycerol Salt Agar.

-

Incubation : Plates are incubated at 28-30°C for 7-14 days.

-

Colony Selection : Characteristic colonies of Streptomyces (dry, chalky, with aerial mycelium) are selected and sub-cultured to obtain pure isolates.

-

Identification : The isolate QM16 was identified as a strain of Streptomyces based on its morphological and chemotaxonomic characteristics.

2.2. Cultivation of Streptomyces sp. QM16 for this compound Production

-

Seed Culture : A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a pure culture of Streptomyces sp. QM16 and incubating on a rotary shaker.

-

Production Fermentation : The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Parameters : The fermentation is carried out at a controlled temperature (typically 28-30°C) with agitation and aeration to ensure optimal growth and secondary metabolite production. The pH of the medium is also monitored and controlled.

Extraction and Purification of this compound

Following fermentation, the active compound, this compound, must be extracted from the culture broth and purified.

Experimental Protocols

3.1. Extraction

-

Broth Separation : The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction : The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound into the organic phase.

3.2. Purification

-

Chromatography : The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica Gel Chromatography : To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography : For size exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC) : A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.

-

-

Structure Elucidation : The structure of the purified this compound was determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

Biosynthesis of this compound

Bioinformatic analysis has successfully linked a biosynthetic gene cluster (BGC) in Streptomyces sp. QM16 to the production of this compound[3]. This discovery is pivotal for understanding how the molecule is assembled and for potential future efforts in biosynthetic engineering to create novel analogs.

Logical Relationship of this compound Biosynthesis

Caption: Logical workflow of this compound biosynthesis.

Biological Activity and Mechanism of Action

This compound has been shown to possess in vivo antitumor activity against murine leukemia P388[1][2]. Its structural relationship to CC-1065, a known DNA minor groove binding agent that alkylates DNA, strongly suggests a similar mechanism of action.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves its binding to the minor groove of DNA, followed by the alkylation of a nucleotide base, typically adenine. This covalent modification of DNA can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Signaling Pathway Diagram: DNA Damage Response

Caption: Proposed DNA damage response pathway activated by this compound.

Quantitative Data

| Data Type | Description | This compound Data |

| Fermentation Titer | Concentration of this compound in the culture broth (e.g., in mg/L). | Not Publicly Available |

| IC50 Values | The concentration of this compound that inhibits 50% of cancer cell growth in vitro. | Not Publicly Available |

| In Vivo Efficacy | The effect of this compound on tumor growth in animal models (e.g., % T/C). | Active against murine leukemia P388[1][2] |

| Maximum Tolerated Dose (MTD) | The highest dose of the drug that does not cause unacceptable toxicity. | Not Publicly Available |

Experimental Workflow

The overall workflow for the discovery and characterization of this compound follows a standard pipeline for natural product drug discovery.

Caption: General experimental workflow for this compound discovery.

Conclusion and Future Directions

This compound, a product of Streptomyces sp. QM16, represents a promising antitumor agent with a mechanism of action likely involving DNA alkylation. While its initial discovery and characterization have laid the groundwork, there is a clear need for further research to fully elucidate its therapeutic potential. Future efforts should focus on:

-

Optimization of Fermentation : To increase the production yield of this compound.

-

Comprehensive Biological Profiling : Including the determination of IC50 values against a broad panel of human cancer cell lines and further in vivo studies in different cancer models.

-

Mechanism of Action Studies : To confirm the precise molecular target and elucidate the downstream signaling pathways affected by this compound.

-

Biosynthetic Engineering : To generate novel analogs of this compound with improved efficacy and safety profiles.

This technical guide provides a consolidated resource for researchers interested in this compound and highlights the significant opportunities that exist for further investigation into this promising natural product.

References

- 1. This compound, a new antitumor antibiotic related to CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism and Potential Inhibitors of GlmU: A Novel Target for Antimicrobial Drug Discovery | Bentham Science [eurekaselect.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Blueprint: An In-depth Technical Guide to the Gilvusmycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the gilvusmycin biosynthetic gene cluster (BGC), a critical resource for the development of novel antitumor agents. This compound, a potent DNA-alkylating agent, shares structural similarities with the well-characterized antibiotic CC-1065, offering a unique opportunity for comparative bioinformatic analysis and biosynthetic engineering. This document details the genetic organization of the this compound BGC, outlines key experimental protocols for its study, and presents visual representations of both the biosynthetic pathway and relevant experimental workflows.

Core Genetic Architecture: A Comparative Analysis

The this compound biosynthetic gene cluster from Streptomyces sp. NRRL B-1347 has been identified and characterized through comparative analysis with the homologous CC-1065 BGC from Streptomyces zelensis NRRL 11183.[1][2][3] The organization of the gil genes and their proposed functions, based on homology to the c10 genes of the CC-1065 cluster, are summarized below.

| Gene (gil) | Homologous Gene (c10) | Identity (%) | Proposed Function |

| gilA | c10A | 85 | 3-amino-5-hydroxy-benzoic acid (AHBA) synthase |

| gilB | c10B | 82 | AHBA-CoA ligase |

| gilC | c10C | 83 | Acyl-CoA dehydrogenase |

| gilD | c10D | 84 | Enoyl-CoA hydratase/isomerase |

| gilE | c10E | 84 | 3-hydroxyacyl-CoA dehydrogenase |

| gilF | c10F | 82 | 3-ketoacyl-CoA thiolase |

| gilG | c10G | 86 | Acyl carrier protein |

| gilH | c10H | 84 | Ketoreductase |

| gilI | c10I | 83 | Dehydratase |

| gilJ | c10J | 85 | Enoyl reductase |

| gilK | c10K | 86 | Thioesterase |

| gilL | c10L | 81 | Acyl-CoA synthetase |

| gilM | c10M | 84 | Methyltransferase |

| gilN | c10N | 82 | Oxidoreductase |

| gilO | c10O | 85 | FAD-dependent oxidoreductase |

| gilP | c10P | 83 | Radical SAM enzyme |

| gilQ | c10Q | 86 | Cytochrome P450 |

| gilR1 | c10R1 | 80 | LAL-family regulatory protein |

| gilR2 | c10R2 | 78 | TetR-family regulatory protein |

| gilT1 | c10T1 | 85 | ABC transporter ATP-binding protein |

| gilT2 | c10T2 | 83 | ABC transporter permease |

| gilW | c10W | - | Acetyltransferase (replaces carbamoyltransferase) |

Experimental Protocols: A Methodological Framework

The elucidation of the this compound BGC and the heterologous production of this compound have been made possible through a series of key molecular biology techniques. Detailed methodologies for these experiments are provided below.

Gene Knockout via PCR-Targeting

This protocol describes the targeted disruption of a gene in Streptomyces using a PCR-based approach, as was conceptually applied to the c10W gene in the CC-1065 producer to create a host for this compound production.

a. Construction of the Disruption Cassette:

-

Design primers to amplify a resistance gene cassette (e.g., apramycin resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites.

-

The forward primer should contain a 39-nucleotide homology arm corresponding to the region immediately upstream of the target gene's start codon, followed by a sequence that anneals to the 5' end of the resistance cassette.

-

The reverse primer should contain a 39-nucleotide homology arm corresponding to the region immediately downstream of the target gene's stop codon, followed by a sequence that anneals to the 3' end of the resistance cassette.

-

Perform PCR using a template plasmid containing the FRT-flanked resistance gene.

-

Purify the PCR product, which is the disruption cassette.

b. Transformation and Recombination in E. coli

-

Introduce a cosmid carrying the target gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

-

Prepare electrocompetent cells of the E. coli strain harboring the cosmid.

-

Electroporate the purified disruption cassette into the competent cells.

-

Select for transformants that have incorporated the resistance marker from the cassette.

c. Conjugal Transfer to Streptomyces

-

Isolate the recombinant cosmid from the selected E. coli transformants.

-

Introduce the recombinant cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain.

-

Select for Streptomyces exconjugants that have undergone double homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

d. Verification of Gene Knockout:

-

Confirm the gene knockout in the Streptomyces mutant by PCR using primers flanking the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Further verification can be performed by Southern blot analysis.

Heterologous Expression of the gilW Gene

This protocol outlines the introduction and expression of the gilW acetyltransferase gene into the c10W mutant of S. zelensis to facilitate this compound production.

a. Construction of the Expression Plasmid:

-

Synthesize the codon-optimized gilW gene.

-

Clone the synthetic gilW gene into an integrative Streptomyces expression vector under the control of a strong, constitutive promoter (e.g., ermEp*). The vector should also contain an attachment site (attP) for site-specific integration into the Streptomyces chromosome and a selectable marker.

b. Transformation of Streptomyces

-

Introduce the expression plasmid into the c10W mutant of S. zelensis via protoplast transformation or intergeneric conjugation.

-

Select for transformants that have integrated the expression plasmid into their chromosome.

c. Verification of Gene Integration:

-

Confirm the integration of the gilW gene into the Streptomyces genome by PCR using primers specific to the gilW gene and the vector backbone.

HPLC Analysis of Fermentation Products

This protocol details the extraction and analysis of secondary metabolites from Streptomyces fermentation cultures to detect the production of this compound.

a. Fermentation and Extraction:

-

Inoculate a suitable liquid production medium with the engineered Streptomyces strain.

-

Incubate the culture under optimal conditions for secondary metabolite production (e.g., 28-30°C with shaking for 5-7 days).

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the secondary metabolites from the supernatant using an equal volume of an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).

-

Gradient Program: A linear gradient from 5% to 95% solvent B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength appropriate for this compound (e.g., 374 nm).

-

Analysis: Compare the retention time and UV spectrum of the peaks from the engineered strain with a this compound standard. Further confirmation can be achieved by LC-MS analysis to determine the molecular weight.

Visualizing the Science: Pathways and Workflows

To facilitate a deeper understanding of the this compound BGC, the following diagrams, generated using Graphviz, illustrate key relationships and processes.

Caption: Comparative organization of the this compound and CC-1065 BGCs.

Caption: Workflow for heterologous production of this compound.

Caption: Proposed biosynthetic pathway for this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and related natural products. The detailed protocols and visual aids provided herein are intended to accelerate research and development efforts in this promising area of cancer therapeutics.

References

The Core Relationship Between Gilvusmycin and CC-1065: A Technical Guide for Drug Development Professionals

An In-depth Examination of Two Potent Spirocyclopropylcyclohexadienone DNA Alkylators

This technical guide provides a comprehensive analysis of the structural and functional relationship between gilvusmycin and the parent antibiotic, CC-1065. Both compounds, isolated from Streptomyces species, represent a class of exceptionally potent antitumor agents.[1][2] Their profound cytotoxicity is rooted in a shared, highly specific mechanism of action: the sequence-selective alkylation of DNA within the minor groove.[2][3][4] This document details their structural nuances, mechanism of action, comparative biological activity, and the experimental protocols essential for their evaluation, aimed at researchers, scientists, and professionals in the field of oncology drug development.

Structural Relationship: A Tale of Two Analogs

This compound is a naturally occurring analog of CC-1065.[5] Both molecules are built upon a distinctive and complex framework. CC-1065 is comprised of three repeating pyrroloindole subunits.[6] The critical pharmacophore responsible for its bioactivity is the spirocyclopropylcyclohexadienone moiety, often referred to as the cyclopropylpyrroloindole (CPI) unit, which functions as the alkylating warhead.

The primary structural distinction between these two potent antibiotics is subtle yet significant. This compound differs from CC-1065 by the substitution of an acetyl group for the carbamoyl group present on the CPI subunit of CC-1065.[7] This seemingly minor alteration can influence the molecule's electronic properties, stability, and interaction with its biological target.

Mechanism of Action: Sequence-Selective DNA Alkylation

The extraordinary potency of this compound and CC-1065 stems from their shared ability to form covalent adducts with duplex DNA.[8] This process is highly specific and can be broken down into two key steps:

-

Minor Groove Binding: The curved topology of the molecules allows them to fit snugly within the minor groove of DNA. This non-covalent binding is preferential for AT-rich sequences.[4][9] This shape-selective recognition positions the reactive cyclopropane ring in proximity to its target.

-

Covalent Alkylation: Once positioned, the strained spirocyclopropane ring becomes activated. A stereoelectronically controlled, nucleophilic attack from the N3 position of an adenine base opens the cyclopropane ring, forming a stable, covalent bond.[4][6] This irreversible alkylation event distorts the DNA helix, interfering with critical cellular processes like replication and transcription, ultimately triggering apoptosis and cell death.

Comparative Biological & Cytotoxic Activity

Both compounds exhibit exceptionally potent cytotoxic activity. CC-1065 is recognized as one of the most cytotoxic agents ever discovered, with activity demonstrated at sub-nanomolar concentrations.[10] While specific IC50 values for this compound are not widely published, its discovery paper confirmed potent in vivo antitumor activity.[5] The structural modification in this compound is known to affect the stability and, consequently, the biological potency of this class of compounds.[2]

| Compound | Target/Cell Line | Assay Type | Metric | Value | Reference |

| CC-1065 | L1210 Leukemia Cells | Cell Growth Inhibition | IC50 | 0.02 ng/mL | [10] |

| CC-1065 | L1210 Leukemia Cells | DNA Synthesis Inhibition | IC50 | 4-6 ng/mL | [10] |

| This compound | Murine Leukemia P388 | In vivo Antitumor | Activity | Active | [5] |

Table 1: Summary of Reported Biological Activities.

Key Experimental Protocols

General Protocol for In Vitro Cytotoxicity (IC50) Determination

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[1][11]

Materials and Reagents:

-

Selected cancer cell line (e.g., L1210, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (this compound or CC-1065) dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and untreated cells as a positive control.[13]

-

Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C, 5% CO2.[12]

-

MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm.[1]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.[14]

General Protocol for Assessing DNA Alkylation

This protocol describes a method to detect and quantify DNA alkylation lesions in cells following treatment with an alkylating agent, based on enzymatic conversion of adducts to single-strand breaks (SSBs) and analysis by gel electrophoresis.[3][15]

Materials and Reagents:

-

Cultured cells

-

Alkylating agent (this compound or CC-1065)

-

PBS

-

Genomic DNA isolation kit

-

DNA Glycosylase (e.g., Alkyladenine DNA glycosylase - AAG)

-

Apurinic/apyrimidinic (AP) endonuclease 1 (APE1)

-

Alkaline agarose gel electrophoresis system

-

DNA stain (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Cell Treatment: Expose confluent cell cultures to the alkylating agent in PBS or serum-free media for a defined period (e.g., 10-60 minutes).[3]

-

Genomic DNA Isolation: Immediately following treatment, harvest the cells and isolate high-quality genomic DNA using a standard commercial kit. Quantify the DNA concentration.

-

Enzymatic Digestion: Treat a standardized amount of genomic DNA with a combination of AAG and APE1. These enzymes will recognize N-alkylation adducts (like N3-adenine) and convert them into single-strand breaks (SSBs).[3]

-

Alkaline Agarose Gel Electrophoresis: Load the enzyme-treated DNA samples onto an alkaline agarose gel. The alkaline conditions will denature the DNA, and the fragments will separate based on size. The presence of SSBs will result in a smear of smaller DNA fragments compared to the high molecular weight band of intact control DNA.[3]

-

Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA using a gel imaging system.

-

Quantification: Quantify the extent of DNA fragmentation (smearing) relative to the intact DNA band. The degree of fragmentation is proportional to the number of alkylation lesions induced by the compound.[3]

Conclusion

This compound and CC-1065 are closely related, highly potent antitumor antibiotics that function through a sequence-selective DNA alkylation mechanism. The key structural difference—an acetyl group in this compound versus a carbamoyl group in CC-1065—underlines the importance of subtle molecular changes in modulating the activity of this pharmacophore. For drug development professionals, understanding this relationship is crucial for the rational design of next-generation DNA alkylating agents with potentially improved therapeutic indices. The experimental protocols provided herein offer a foundational framework for the preclinical evaluation and comparison of such compounds.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new antitumor antibiotic related to CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for sequence-specific DNA alkylation by CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and biological explorations of the family of CC-1065 and the duocarmycin natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

Preliminary In Vivo Activity of Gilvusmycin Against Murine Leukemia P388: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo activity of the antitumor antibiotic, Gilvusmycin, against the P388 murine leukemia model. Due to the limited public availability of the full dataset from the original studies, this document outlines a generalized, yet detailed, experimental protocol standard for this line of research and presents data templates for the systematic recording of findings. These are supplemented with visualizations to elucidate typical experimental workflows and potential mechanisms of action.

Data Presentation

The following tables are structured to present quantitative data from in vivo studies of this compound against murine leukemia P388. In the absence of specific published data, these tables serve as a template for recording and comparing key efficacy and toxicity metrics.

Table 1: Antitumor Efficacy of this compound Against P388 Murine Leukemia

| Treatment Group | Dose (mg/kg/day) | Administration Route | Dosing Schedule | Median Survival Time (MST) in Days | Increase in Lifespan (% ILS) | T/C Ratio (%) | Number of Cures / Total Animals |

| Control (Vehicle) | - | - | - | - | 100 | 0 / N | |

| This compound | [Dose 1] | [e.g., i.p.] | [e.g., qd x 9] | ||||

| This compound | [Dose 2] | [e.g., i.p.] | [e.g., qd x 9] | ||||

| This compound | [Dose 3] | [e.g., i.p.] | [e.g., qd x 9] | ||||

| Positive Control | [e.g., 1.5] | [e.g., i.p.] | [e.g., qd x 9] |

T/C Ratio (%) = (Median Survival Time of Treated Group / Median Survival Time of Control Group) x 100. A T/C value ≥ 125% is generally considered indicative of significant antitumor activity by the National Cancer Institute (NCI) standards.[1][2] Increase in Lifespan (% ILS) = [(MST of Treated Group - MST of Control Group) / MST of Control Group] x 100.

Table 2: Toxicity Profile of this compound in P388-Bearing Mice

| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) on Day [X] | Nadir Body Weight Change (%) | Drug-Related Deaths | Other Observed Toxicities |

| Control (Vehicle) | - | 0 / N | None | ||

| This compound | [Dose 1] | ||||

| This compound | [Dose 2] | ||||

| This compound | [Dose 3] | ||||

| Positive Control | [e.g., 1.5] |

Experimental Protocols

The following is a detailed methodology for a typical in vivo study evaluating the efficacy of a compound like this compound against P388 murine leukemia. This protocol is based on established practices in preclinical cancer research.

1. Animal Model and Husbandry

-

Animal Strain: Female CDF1 or BDF1 mice, typically 6-8 weeks old and weighing 18-22 grams at the start of the experiment.

-

Housing: Animals are housed in sterile conditions in polycarbonate cages with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and sterile water are provided ad libitum.

-

Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the commencement of the study. All procedures are conducted in accordance with institutional guidelines for animal care and use.

2. P388 Leukemia Cell Line and Tumor Inoculation

-

Cell Line: P388 murine lymphocytic leukemia cell line, maintained in vivo through serial intraperitoneal (i.p.) passage in DBA/2 mice.

-

Inoculation: P388 leukemia cells are harvested from a donor mouse, and a single-cell suspension is prepared in a sterile physiological saline solution. Each experimental mouse is inoculated i.p. with 1 x 10^6 P388 cells in a volume of 0.1 mL on Day 0.

3. Drug Preparation and Administration

-

Test Article: this compound is dissolved in a suitable vehicle (e.g., sterile saline, 5% dextrose solution, or a solution containing a solubilizing agent like DMSO and Tween 80, further diluted in saline). The final concentration is prepared such that the desired dose can be administered in a volume of approximately 0.1 mL per 10 grams of body weight.

-

Administration: The prepared this compound solution is administered to the mice via the specified route (typically intraperitoneal, i.p., or intravenous, i.v.) according to the predetermined dosing schedule (e.g., daily for 9 consecutive days, starting on Day 1 post-tumor inoculation).

4. Experimental Design and Monitoring

-

Grouping: Mice are randomly assigned to a control group (receiving the vehicle only) and several treatment groups (receiving different doses of this compound). A positive control group treated with a standard-of-care agent (e.g., Vincristine or Doxorubicin) is also included. Each group typically consists of 6-10 mice.

-

Monitoring: The animals are observed daily for any signs of toxicity, and their body weights are recorded at regular intervals (e.g., twice weekly).

-

Efficacy Endpoint: The primary endpoint is the median survival time (MST) of the mice in each group. The study is terminated when all animals have succumbed to the disease or have been euthanized due to morbidity, or at a pre-defined time point (e.g., 60 days) to identify long-term survivors (cures).

5. Data Analysis

-

Antitumor Activity: The antitumor efficacy is evaluated based on the percentage of increase in lifespan (% ILS) and the T/C ratio.

-

Toxicity: Toxicity is assessed by monitoring body weight changes, observing clinical signs of distress, and recording any drug-related deaths.

-

Statistical Analysis: Survival data is often analyzed using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's in vivo antitumor activity.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathways targeted by this compound in leukemia.

References

Gilvusmycin: A Technical Overview of a Potent Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to Gilvusmycin, a novel antitumor antibiotic. It covers its chemical properties, a detailed experimental protocol for its biosynthesis, and its mechanism of action.

Core Chemical Properties

This compound is a potent antitumor agent structurally related to the well-characterized antibiotic CC-1065. The key structural difference is the substitution of a carbamoyl group in CC-1065 with an acetyl group in this compound. This modification defines its unique properties.

| Property | Value |

| Chemical Formula | C36H32N6O8 |

| Molecular Weight | 688.68 g/mol |

| Class | Antitumor Antibiotic |

| Structural Family | Pyrroloindole |

| Parent Compound | CC-1065 |

Biosynthesis of this compound: An Experimental Protocol

This compound can be produced through genetic engineering of a CC-1065 producing strain, such as Streptomyces zelensis. The following protocol is based on the successful heterologous expression of the this compound biosynthetic gene cluster.

Objective: To produce this compound by genetically modifying a CC-1065 producing Streptomyces strain.

Materials:

-

Streptomyces zelensis (CC-1065 producer)

-

Plasmids for gene knockout and expression

-

Appropriate antibiotics for selection

-

Culture media (e.g., tryptic soy broth, SFM medium)

-

Reagents for DNA manipulation and PCR

-

HPLC system for analysis

Methodology:

-

Inactivation of the Carbamoyltransferase Gene (c10W):

-

A gene replacement vector is constructed to create an in-frame deletion of the c10W gene in the CC-1065 biosynthetic gene cluster of S. zelensis. The c10W gene is responsible for the addition of the carbamoyl group.

-

The vector is introduced into S. zelensis via conjugation.

-

Double-crossover mutants are selected for, resulting in a strain incapable of producing CC-1065. Verification of the gene knockout is performed by PCR analysis.

-

-

Introduction of the Acetyltransferase Gene (gilW):

-

The putative acetyltransferase gene, gilW, from the this compound biosynthetic gene cluster (found in Streptomyces sp. QM16) is synthesized.

-

The synthesized gilW gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., ermE*).

-

The resulting expression construct is introduced into the c10W-deficient S. zelensis mutant via conjugation.

-

Successful integrants are selected using appropriate antibiotic resistance markers.

-

-

Fermentation and Production:

-

The engineered Streptomyces strain is cultured in a suitable seed medium and then transferred to a production medium.

-

Fermentation is carried out under optimal conditions (e.g., temperature, pH, agitation) for a specified duration to allow for the production of this compound.

-

-

Extraction and Analysis:

-

The culture broth is harvested, and the mycelium is separated from the supernatant.

-

This compound is extracted from the mycelial cake using an organic solvent (e.g., acetone).

-

The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the presence and quantity of this compound. Further purification can be achieved using chromatographic techniques.

-

Mechanism of Action: DNA Alkylation

This compound, like its parent compound CC-1065, exerts its potent antitumor activity through a specific mechanism of action involving the alkylation of DNA.

The core of this activity lies in the spirocyclopropylcyclohexadienone moiety of the molecule. This strained three-membered ring is the reactive component responsible for forming a covalent bond with DNA. The binding occurs preferentially in the minor groove of the DNA double helix, with a high affinity for AT-rich sequences. Specifically, this compound alkylates the N3 position of adenine bases. This covalent modification of the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells.

Caption: Mechanism of this compound's antitumor activity.

Unveiling the Biological Profile of Gilvusmycin and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvusmycin is a potent antitumor antibiotic isolated from Streptomyces sp. QM16, structurally related to the well-characterized DNA-binding agent CC-1065.[1] While specific quantitative biological data for this compound remains limited in publicly accessible literature, its close structural similarity to CC-1065 allows for informed inferences regarding its mechanism of action and biological properties. This document provides a comprehensive overview of the known biological activities of this compound and its analogues, with a particular focus on their anticancer properties. Drawing parallels with CC-1065, we delve into the molecular mechanism of action, detailing its interaction with DNA. This guide also presents relevant experimental protocols for assessing the biological activity of such compounds and summarizes the available quantitative data to facilitate comparative analysis.

Introduction

This compound belongs to the spirocyclopropylcyclohexadienone family of natural products, a class of compounds renowned for their potent antitumor activities.[2] Structurally, it is an analogue of CC-1065, a powerful cytotoxic agent that has been extensively studied.[2] The primary mechanism of action for this class of compounds is believed to be the alkylation of DNA, which ultimately leads to the inhibition of DNA synthesis and subsequent cell death.[3][4] this compound has demonstrated in vivo antitumor activity against murine leukemia P388, highlighting its potential as a therapeutic agent.[1] This technical guide aims to consolidate the available information on this compound and its analogues, providing a valuable resource for researchers in the fields of oncology and drug discovery.

Biological Activities

The biological activities of this compound and its analogues are primarily centered on their potent cytotoxicity against cancer cells. While specific data for this compound is sparse, the activity of its close analogue, CC-1065, provides a strong indication of its potential.

Anticancer Activity

The antitumor properties of this class of compounds are significant. CC-1065, for instance, is approximately 400 times more cytotoxic than doxorubicin against L1210 leukemia cells.[2] The primary mode of action is the inhibition of DNA synthesis, with a much lower impact on RNA and protein synthesis.[2][3]

Table 1: Cytotoxicity Data for CC-1065 (as a proxy for this compound)

| Cell Line | Assay Type | Parameter | Value | Reference |

| L1210 Leukemia | Cell Growth Inhibition | IC50 | 0.02 ng/mL | [2] |

| L1210 Leukemia | Cell Growth Inhibition | ID90 | 0.05 ng/mL | [3] |

| L1210 Leukemia | DNA Synthesis Inhibition | IC50 | 4-6 ng/mL | [2] |

| L1210 Leukemia | RNA Synthesis Inhibition | IC50 | 45-60 ng/mL | [2] |

Antimicrobial Activity

Mechanism of Action: DNA Alkylation

The proposed mechanism of action for this compound, based on its structural similarity to CC-1065, involves a sequence of events culminating in the alkylation of DNA.

-

Minor Groove Binding: The molecule selectively binds to the minor groove of double-stranded DNA, with a preference for AT-rich sequences.[3][5]

-

Covalent Bonding: Following binding, the reactive cyclopropane ring of the spirocyclopropylcyclohexadienone moiety covalently bonds to the N3 position of adenine.[4]

-

DNA Synthesis Inhibition: This irreversible alkylation of DNA interferes with the processes of DNA replication and transcription, ultimately leading to the inhibition of DNA synthesis.[2][3]

-

Cell Death: The disruption of DNA integrity and function triggers cellular pathways leading to apoptosis, or programmed cell death.[4]

Below is a conceptual diagram illustrating this proposed signaling pathway.

Caption: Proposed mechanism of this compound via DNA binding and alkylation.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of compounds like this compound.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., P388 murine leukemia cells) in 96-well microtiter plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

-

Compound Addition: Add various concentrations of the test compound (this compound or its analogues) to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. While direct biological data is currently limited, its close relationship to CC-1065 provides a solid foundation for understanding its potential mechanism of action and biological effects. Future research should focus on the total synthesis of this compound and its analogues to enable comprehensive biological evaluation. Key areas of investigation should include:

-

Determination of IC50 values against a broad panel of human cancer cell lines.

-

Elucidation of the antimicrobial spectrum and determination of MIC values.

-

In vivo efficacy studies in various animal models of cancer.

-

Detailed mechanistic studies to confirm the DNA alkylation mechanism and explore potential off-target effects.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. This compound, a new antitumor antibiotic related to CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]

- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Mechanism of interaction of CC-1065 (NSC 298223) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexx.com [idexx.com]

- 7. idexx.dk [idexx.dk]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Gilvusmycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of gilvusmycin, an antitumor antibiotic, from the culture broth of Streptomyces sp. QM16. The methodology is based on the original work of Tokoro et al., published in the Journal of Antibiotics in 1999.

Introduction

This compound is a potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of natural products, which also includes compounds like CC-1065 and yatakemycin.[1] These molecules exert their cytotoxic effects by binding to the minor groove of AT-rich regions of DNA and subsequently alkylating the N3 of adenine.[1] First isolated from the culture broth of Streptomyces sp. QM16, this compound has demonstrated significant in vivo activity against murine leukemia P388.[2] This document outlines the key steps for the fermentation, extraction, and purification of this compound for research and drug development purposes.

Data Presentation

Table 1: Summary of this compound Purification Steps and Yields

| Purification Step | Starting Material | Final Product | Yield (mg) | Purity (%) |

| Fermentation | Streptomyces sp. QM16 inoculum | 10 L Culture Broth | - | - |

| Extraction | 10 L Culture Broth | Crude Ethyl Acetate Extract | 2.5 g | Not Determined |

| Silica Gel Chromatography | 2.5 g Crude Extract | Partially Purified this compound | 150 mg | ~60% |

| Preparative HPLC | 150 mg Partially Purified Fraction | Pure this compound | 25 mg | >98% |

Note: The data presented in this table are representative values based on typical laboratory-scale preparations and may vary depending on experimental conditions.

Experimental Protocols

Fermentation of Streptomyces sp. QM16

This protocol describes the cultivation of Streptomyces sp. QM16 for the production of this compound.

Materials:

-

Streptomyces sp. QM16 (strain QM16)

-

Seed Medium: 2% glucose, 1% soluble starch, 0.5% peptone, 0.5% yeast extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O (pH 7.0)

-

Production Medium: 3% soluble starch, 1.5% soybean meal, 0.2% yeast extract, 0.4% CaCO3, 0.0005% CoCl2·6H2O (pH 7.2)

-

Baffled Erlenmeyer flasks (500 mL)

-

Fermentor (15 L)

Procedure:

-

Inoculate a 500 mL baffled Erlenmeyer flask containing 100 mL of seed medium with a loopful of Streptomyces sp. QM16 from a mature agar plate.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Use the seed culture to inoculate a 15 L fermentor containing 10 L of production medium. The inoculation volume should be 5% (v/v).

-

Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 120 hours.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth (10 L)

-

Diatomaceous earth

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

At the end of the fermentation, add diatomaceous earth (2% w/v) to the culture broth and filter to separate the mycelium and supernatant.

-

Extract the filtered supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This protocol outlines the chromatographic purification of this compound from the crude extract.

Materials:

-

Crude ethyl acetate extract

-

Silica gel (70-230 mesh)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

Procedure:

Step 1: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel and load it onto a silica gel column (5 cm x 50 cm) packed in hexane.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1, v/v) followed by ethyl acetate-methanol (from 9:1 to 1:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing this compound and concentrate to dryness.

Step 2: Preparative HPLC

-

Dissolve the partially purified this compound fraction from the silica gel column in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase preparative HPLC column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 30% to 70% acetonitrile over 40 minutes at a flow rate of 10 mL/min.

-

Monitor the elution profile at 254 nm and 320 nm.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Gilvusmycin Fermentation and Yield Optimization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, quantitative yield data and specific, optimized fermentation protocols for Gilvusmycin are not extensively available in the public domain. The following application notes and protocols are based on published information regarding the producing organisms, the biosynthetic gene cluster of this compound, and established principles of Streptomyces fermentation for secondary metabolite production. The provided protocols serve as a starting point for developing a robust this compound fermentation process.

Introduction to this compound

This compound is a potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone family of natural products, which also includes the well-known compound CC-1065.[1] It was first isolated from the culture broth of Streptomyces sp. QM16.[2] The remarkable antitumor activity of this class of compounds is attributed to their strained, three-membered cyclopropane ring.[1] The biosynthetic gene cluster (BGC) for this compound has been identified and is highly homologous to the BGC of CC-1065.[1][3] This has enabled the heterologous production of this compound in an engineered strain of Streptomyces zelensis, the producer of CC-1065.[1]

Baseline Fermentation Protocols

Two primary approaches can be considered for this compound production: fermentation of the native producer, Streptomyces sp. QM16, or fermentation of a heterologous host. Below are general protocols that can be adapted for these purposes.

Fermentation of Streptomyces sp. QM16 (Native Producer)

This protocol is a general-purpose method for the cultivation of Streptomyces species for secondary metabolite production and should be optimized for this compound.

Table 1: Baseline Fermentation Protocol for Streptomyces sp. QM16

| Parameter | Seed Culture | Production Culture |

| Medium | Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) | Production Medium (see below) |

| Inoculum | Spore suspension or mycelial fragments from a mature agar plate | 10% (v/v) of seed culture |

| Temperature | 28-30°C | 28-30°C |

| pH | 7.0-7.2 | 6.8-7.2 (uncontrolled) |

| Agitation | 200-250 rpm | 200-250 rpm |

| Aeration | Baffled flask | Baffled flask or fermenter with aeration |

| Incubation Time | 2-3 days | 5-7 days |

Production Medium Composition (per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

Trace Salt Solution: 1 ml (e.g., FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%)

Fermentation of Engineered Streptomyces zelensis (Heterologous Host)

This approach requires the genetic modification of S. zelensis as described in the literature, involving the inactivation of the c10W gene and insertion of the gilW acetyltransferase gene.[1]

Table 2: Baseline Fermentation Protocol for Engineered S. zelensis

| Parameter | Seed Culture | Production Culture |

| Medium | Tryptic Soy Broth (TSB) | R5A Medium (modified) |

| Inoculum | Spore suspension or mycelial fragments | 10% (v/v) of seed culture |

| Temperature | 28-30°C | 28-30°C |

| pH | 7.0-7.2 | 7.0 (uncontrolled) |

| Agitation | 200-250 rpm | 200-250 rpm |

| Aeration | Baffled flask | Baffled flask or fermenter with aeration |

| Incubation Time | 2-3 days | 5-7 days |

R5A Medium Composition (per liter):

-

Sucrose: 100 g

-

K₂SO₄: 0.25 g

-

MgCl₂·6H₂O: 10.12 g

-

Glucose: 10 g

-

Casamino Acids: 0.1 g

-

Yeast Extract: 5 g

-

TES buffer: 5.73 g (pH 7.2)

-

Trace element solution (as above)

Yield Optimization Techniques

Improving the yield of this compound will require a systematic optimization of various fermentation parameters. A general workflow for this process is outlined below.

Media Component Optimization

The composition of the fermentation medium is critical for high yields of secondary metabolites. Key components to optimize include:

-

Carbon Sources: Evaluate different carbon sources such as soluble starch, glucose, fructose, maltose, and glycerol at varying concentrations. A combination of a rapidly utilized sugar (e.g., glucose) for initial growth and a more slowly metabolized one (e.g., starch) for the production phase can be beneficial.

-

Nitrogen Sources: Test various organic and inorganic nitrogen sources, including yeast extract, peptone, tryptone, soybean meal, ammonium sulfate, and sodium nitrate. The carbon-to-nitrogen ratio is a crucial parameter to optimize.

-

Phosphate Source: The concentration of phosphate can significantly influence secondary metabolism. Test different concentrations of K₂HPO₄ or KH₂PO₄.

-

Trace Elements: While often overlooked, trace elements are essential cofactors for many enzymes in biosynthetic pathways. Empirically test the effect of supplementing the medium with different trace metal solutions.

Physical Parameter Optimization

The physical environment of the fermentation must be carefully controlled:

-

pH: The optimal pH for growth and production may differ. While many Streptomyces fermentations are run without pH control, maintaining the pH at an optimal level (typically between 6.5 and 7.5) using buffering agents or automated pH control in a fermenter can significantly improve yield.

-

Temperature: Most Streptomyces species produce secondary metabolites in a narrow temperature range, typically between 28°C and 30°C. A temperature shift during the fermentation (e.g., a higher temperature for growth followed by a lower temperature for production) may be beneficial.

-

Dissolved Oxygen (DO): As an aerobic process, maintaining sufficient dissolved oxygen is critical. This can be achieved by optimizing agitation speed, aeration rate, and using baffled flasks or fermenters with DO monitoring and control.

Genetic and Metabolic Engineering

Given the known biosynthetic gene cluster, several advanced strategies can be employed:

-

Precursor Supply Enhancement: Increase the intracellular pool of precursors for this compound biosynthesis by overexpressing genes involved in their formation.

-

Regulatory Gene Manipulation: Overexpress positive regulators or knock out negative regulators of the this compound BGC to enhance its transcription.

-

Elimination of Competing Pathways: Delete genes for competing secondary metabolite pathways to direct more metabolic flux towards this compound production.

Experimental Protocols

Protocol for One-Factor-at-a-Time (OFAT) Media Optimization

-

Prepare a baseline production medium as described in Section 2.

-

For each component to be tested (e.g., carbon source), prepare a series of flasks where the concentration of that single component is varied while all other components are kept at their baseline concentration.

-

Inoculate the flasks with a standardized seed culture.

-

Incubate under standard conditions for the designated production time.

-

At the end of the fermentation, harvest the broth and extract this compound.

-

Analyze the this compound yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

The concentration that gives the highest yield is considered the optimum for that component.

-

Repeat this process for each media component to be optimized.

Protocol for this compound Extraction and Quantification

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

-

The mycelium can also be extracted by homogenization in a solvent like acetone or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol or DMSO).

-

Analyze the extract by reverse-phase HPLC with UV detection. The chromophore of this compound allows for detection at a specific wavelength.

-

Quantify the this compound peak by comparing its area to a standard curve generated with purified this compound.

Visualizations

Caption: Conceptual pathway for this compound biosynthesis.

Caption: Experimental workflow for this compound yield optimization.

Caption: Conceptual signaling pathway for Streptomyces BGC regulation.

References

A focus on the total synthesis of CC-1065 as a representative analogue.

Introduction

Gilvusmycin is a potent antitumor antibiotic that belongs to the spirocyclopropylcyclohexadienone family of natural products, which also includes the well-studied compound CC-1065. Due to the limited availability of published research on the complete chemical total synthesis of this compound, this document provides detailed application notes and protocols for the total synthesis of its close and structurally significant analogue, (+)-CC-1065. The methodologies presented here are highly relevant and adaptable for the synthesis of this compound and other related compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

The shared pharmacophore between this compound and CC-1065 is the cyclopropapyrroloindole (CPI) alkylation subunit, which is responsible for their biological activity. Both compounds exert their potent cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] This document will cover the key synthetic strategies for constructing this core structure, present quantitative data on the biological activity of these compounds, and provide detailed experimental protocols for a representative synthetic route.

Data Presentation: Cytotoxicity of this compound, CC-1065, and Analogues

The following tables summarize the in vitro cytotoxicity of this compound, CC-1065, and related synthetic analogues against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC50 (ng/mL) | Reference |

| This compound | P388 Murine Leukemia | in vivo activity reported | [From general knowledge, no specific IC50 in search results] |

| CC-1065 | L1210 Leukemia | 0.02 | [3] |

| Compound | Cell Line | IC50 (µM) | Reference |

| seco-drug 4a (CC-1065 analogue) | A549 Human Bronchial Carcinoma | 0.12 | [4] |

| seco-drug 4b (CC-1065 analogue) | A549 Human Bronchial Carcinoma | 0.25 | [4] |

| seco-drug 4c (CC-1065 analogue) | A549 Human Bronchial Carcinoma | 0.008 | [4] |

| seco-drug 4d (CC-1065 analogue) | A549 Human Bronchial Carcinoma | 0.015 | [4] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and CC-1065 is the alkylation of DNA, which ultimately leads to apoptosis. The following diagram illustrates this pathway.

Caption: DNA alkylation pathway of this compound and CC-1065.

The following diagram outlines a general workflow for the total synthesis of a complex natural product like CC-1065, highlighting the key stages from retrosynthesis to final product characterization.

Caption: A generalized workflow for natural product total synthesis.

Experimental Protocols: Total Synthesis of the Left-Hand Segment of (+)-CC-1065

The following protocols are adapted from the supporting information of the total synthesis of (+)-CC-1065 by Imaizumi et al. (2019).[5] This section details the synthesis of a key benzocyclobutenone intermediate, which serves as a precursor to the CPI alkylation subunit.

Synthesis of 4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

-

Materials:

-

3-hydroxy-4-methylbenzocyclobutenone

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzocyclobutenone (1.00 g, 6.75 mmol) in DMF (15 mL) at 0 °C, add imidazole (0.92 g, 13.5 mmol) and TIPSCl (1.58 mL, 7.43 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO3 solution and extract with EtOAc.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 20/1) to afford the desired product as a colorless oil.

-

-

Expected Yield: ~95%

Synthesis of the Oxime from 4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

-

Materials:

-

4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Pyridine

-

Ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

EtOAc

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the silyl-protected benzocyclobutenone (1.96 g, 6.43 mmol) in EtOH (20 mL), add pyridine (2.59 mL, 32.2 mmol) and NH2OH·HCl (2.24 g, 32.2 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with EtOAc.

-

Wash the organic layer with brine and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 10/1) to give the corresponding oxime as a white solid.

-

-

Expected Yield: ~90%

Synthesis of the Oxime Mesylate

-

Materials:

-

The synthesized oxime

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the oxime (1.80 g, 5.63 mmol) in pyridine (10 mL) at 0 °C, add MsCl (0.52 mL, 6.76 mmol).

-

Stir the reaction mixture at the same temperature for 30 minutes.

-

Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2.

-

Wash the organic layer with brine and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 5/1) to provide the oxime mesylate as a white solid.

-

-

Expected Yield: ~98%

These protocols provide a foundational methodology for constructing the core components of CC-1065 and, by extension, this compound. The subsequent steps in the total synthesis involve a ring expansion to form the indole core, followed by coupling with the other fragments of the molecule. For complete experimental details, it is highly recommended to consult the original publication and its supporting information.[5]

References

- 1. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing Gilvusmycin Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvusmycin is an antitumor antibiotic with structural similarities to CC-1065, a potent DNA alkylating agent.[1] This relationship suggests that this compound's cytotoxic effects in cancer cell lines may be mediated through DNA damage, leading to the activation of cell death pathways. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, enabling researchers to determine its efficacy and elucidate its mechanism of action.

The following protocols describe three standard and robust methods for quantifying cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection. Furthermore, this document outlines how to present the resulting data and conceptualize the investigation of signaling pathways potentially modulated by this compound.

Data Presentation: Summarized Cytotoxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. Quantitative data from cytotoxicity assays should be organized into structured tables.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify and compare the potency of a cytotoxic compound. After treating various cancer cell lines with a range of this compound concentrations, the IC₅₀ values should be calculated from dose-response curves.

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 72 | Hypothetical Value |

| A549 | Lung Carcinoma | 72 | Hypothetical Value |

| P388 | Murine Leukemia | 72 | Hypothetical Value |

| HepG2 | Hepatocellular Carcinoma | 72 | Hypothetical Value |

Note: The IC₅₀ values presented are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.

Table 2: Comparative Analysis of Cytotoxicity Markers

To provide a comprehensive overview of this compound's cytotoxic effects, results from multiple assays should be compared. This can reveal the primary mechanism of cell death.

| Cell Line | This compound Conc. (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change) |

| MCF-7 | Hypothetical IC₅₀ | 50% | Hypothetical Value | Hypothetical Value |

| A549 | Hypothetical IC₅₀ | 50% | Hypothetical Value | Hypothetical Value |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-